3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DMABN or N-(1-methyl-3-pyrazolyl)-3-N,N-dimethylaminobenzamide. DMABN is a small molecule that belongs to the class of benzamides and has a molecular weight of 284.37 g/mol.
Mechanism of Action
DMABN exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, DMABN can reduce inflammation and pain.
Biochemical and Physiological Effects:
DMABN has been shown to possess significant anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMABN is its ability to inhibit the activity of COX-2 and LOX without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract. This makes DMABN a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects. However, one of the limitations of DMABN is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of DMABN. One potential direction is the development of more water-soluble analogs of DMABN that can be administered more easily in vivo. Another direction is the investigation of the compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of DMABN in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation.
Synthesis Methods
DMABN can be synthesized through various methods. One of the most common methods involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-methyl-3-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields DMABN as a white solid.
Scientific Research Applications
DMABN has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
properties
IUPAC Name |
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(2)11-6-4-5-10(9-11)13(18)14-12-7-8-17(3)15-12/h4-9H,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDNCXTDSVIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(1-methylpyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.